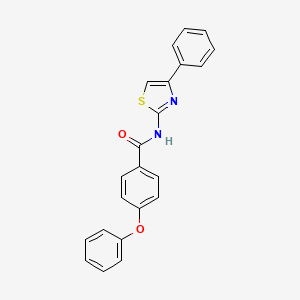
4-苯氧基-N-(4-苯基-1,3-噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H16N2O2S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
代谢和药代动力学
- 一项关于类似化合物SB-649868的研究,该化合物是一种新型的促觉醒素1和2受体拮抗剂,突出了其代谢和药代动力学。该化合物经历了广泛的代谢,主要途径是对苯并呋喃环的氧化。排泄主要通过粪便进行,药物显示出比未改变的SB-649868更长的明显半衰期,表明存在更慢清除的代谢物(Renzulli et al., 2011)。
生化评价
- 与所讨论的化合物在结构上密切相关的N-(4-苯基噻唑-2-基)苯磺酰胺类化合物,被研究其对酮喹啉3-羟化酶的抑制作用。该研究在体外发现了对该酶的高亲和力抑制剂,并证实了口服给药后阻断大鼠和沙鼠酮喹啉3-羟化酶的作用。这项工作对于理解该途径在神经损伤中的作用至关重要(Röver等,1997)。
DNA结合和放射防护性能
- Hoechst 33258及其类似物,与感兴趣的化合物具有结构相似性,以其强烈结合双链B-DNA小沟而闻名。它们被广泛用作荧光DNA染料、放射防护剂和拓扑异构酶抑制剂。这些化合物为合理药物设计和理解DNA序列识别和结合提供了基础(Issar & Kakkar, 2013)。
抗惊厥和药理效应
- 与感兴趣的化合物结构相关的一系列衍生物被合成并评估为抗惊厥剂。这些化合物在各种测试中显示出显著的抗惊厥活性。其中一种衍生物特别被进一步评估其苯二氮卓啪类药理效应,显示出显著的镇静催眠活性,而不影响学习和记忆,指向苯二氮卓啪受体在这些化合物的药理特性中的参与(Faizi et al., 2017)。
PET成像用于脑受体
- 与4-苯氧基-N-(4-苯基-1,3-噻唑-2-基)苯甲酰胺结构相关的化合物被开发为PET放射配体,用于成像神经精神疾病中的脑代谢型亚型1受体(mGluR1)。这些研究显示了这些化合物在PET成像中的潜力,可能对理解和治疗神经精神疾病至关重要(Xu et al., 2013)。
未来方向
The future directions for “4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” could involve further exploration of its potential biological activities, given the broad range of activities exhibited by other thiazole derivatives . This could include testing for antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity, among others .
作用机制
Target of Action
The primary target of the compound 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is pathogenic fungi such as Candida, Aspergillus, Cryptococcus, and Dermatophytes . This compound exhibits high in vitro antifungal activities against these fungi .
Mode of Action
The compound 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide interacts with its targets by inducing oxidative damage . It increases the reactive oxygen species (ROS) in Candida albicans and elevates the expression of some genes related to anti-oxidative stress response, including CAP1, CTA1, TRR1, and SODs .
Biochemical Pathways
The biochemical pathways affected by 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involve the oxidative stress response. The compound induces high levels of intracellular ROS, which results in considerable DNA damage . This DNA damage plays a critical role in antifungal-induced cellular death .
Pharmacokinetics
The compound’s effectiveness in vitro and in vivo suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties that contribute to its bioavailability .
Result of Action
The result of the action of 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is the inhibition of fungal growth and biofilm formation . In vivo, the compound significantly increases the survival rate of Galleria mellonella, an insect model for fungal infection .
Action Environment
The action of 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can be influenced by environmental factors. For instance, the addition of ROS scavengers, such as glutathione (GSH), N-Acetyl-L-cysteine (NAC) or oligomeric proanthocyanidins (OPC), dramatically reduces the antifungal activities of the compound and rescues the compound-induced filamentation defect . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of certain substances in the environment.
生化分析
Biochemical Properties
4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . The interaction between 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation. Additionally, this compound has been found to interact with other biomolecules, including proteins involved in oxidative stress response, such as superoxide dismutase (SOD) and catalase .
Cellular Effects
The effects of 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . For instance, it can increase the levels of reactive oxygen species (ROS) within cells, leading to oxidative damage and subsequent activation of antioxidant defense mechanisms . Furthermore, 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been shown to affect gene expression related to the inflammatory response and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of COX enzymes, which reduces the production of pro-inflammatory prostaglandins . Additionally, this compound can bind to and modulate the activity of proteins involved in oxidative stress response, such as SOD and catalase . These interactions lead to changes in gene expression and enzyme activity, ultimately influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide remains stable under certain conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained oxidative stress and inflammation in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and antioxidant properties . At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular metabolism . Threshold effects have been observed, where the beneficial effects of the compound are outweighed by its adverse effects at higher concentrations .
Metabolic Pathways
4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. This compound interacts with enzymes such as COX, SOD, and catalase, influencing the production and regulation of reactive oxygen species and inflammatory mediators . These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific tissues . The distribution of 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications may direct 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide to these compartments, where it can exert its effects on cellular metabolism and gene expression .
属性
IUPAC Name |
4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c25-21(24-22-23-20(15-27-22)16-7-3-1-4-8-16)17-11-13-19(14-12-17)26-18-9-5-2-6-10-18/h1-15H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOLVWKQGTYFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2561631.png)
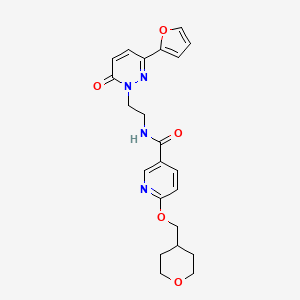
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2561633.png)
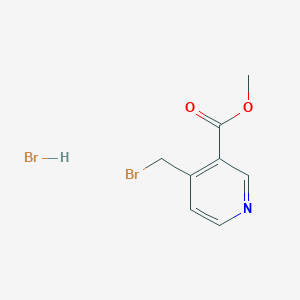


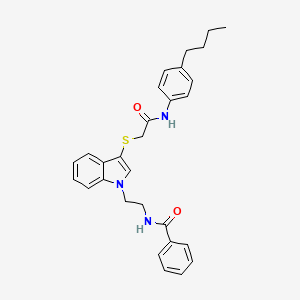
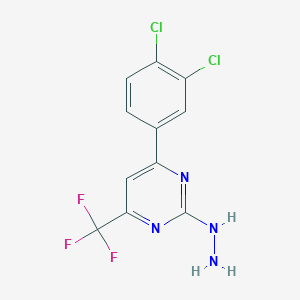


![2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2561650.png)
![4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2561653.png)
